(2R)-2-bromopropionyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

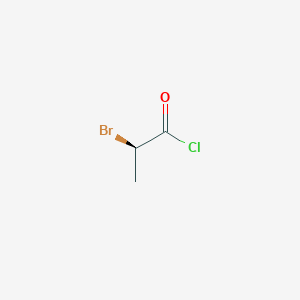

(2R)-2-bromopropionyl chloride is a useful research compound. Its molecular formula is C3H4BrClO and its molecular weight is 171.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for (2R)-2-bromopropionyl chloride, and how do reaction conditions impact yield?

Answer: The synthesis typically involves two steps:

Formation of 2-bromopropionic acid derivative : (2R)-2-bromopropionic acid reacts with thionyl chloride (SOCl₂) under controlled conditions. In a dry two-neck flask, SOCl₂ is added dropwise at 0°C to prevent side reactions, followed by vacuum distillation to remove excess SOCl₂ .

Esterification or acylation : The chloride is reacted with alcohols (e.g., 2-hydroxypropyl methacrylate) in solvents like THF, using pyridine as an HCl acceptor. Dropwise addition over 3 hours at 0°C minimizes thermal degradation .

Key Variables :

- Temperature : Prolonged reflux (e.g., 60°C for 160 hours) may improve conversion but risks racemization .

- Solvent Choice : THF stabilizes intermediates, while pyridine neutralizes HCl, preventing side reactions .

Yield Optimization : Monitor via TLC or NMR to confirm intermediate purity before proceeding .

Q. What are the critical physical properties and handling precautions for this compound?

Answer :

- Physical Properties :

- Handling Precautions :

- Moisture Sensitivity : Hydrolyzes rapidly in water, releasing HBr and HCl. Use anhydrous solvents and inert atmospheres .

- Storage : Store under argon at –20°C in amber glass to prevent light-induced decomposition .

- Safety : Use fume hoods, nitrile gloves, and eye protection. Incompatible with alcohols, amines, and strong bases .

Q. How is this compound purified post-synthesis, and what analytical methods validate purity?

Answer :

- Purification :

- Analytical Validation :

Advanced Research Questions

Q. How does the (R)-configuration influence reactivity in asymmetric synthesis, and how can racemization be minimized?

Answer :

- Steric Effects : The (R)-configuration directs nucleophilic attack (e.g., in esterifications) to the less hindered side, enhancing stereoselectivity in chiral polymers or pharmaceuticals .

- Racemization Risks :

- Temperature Control : Prolonged heating (>60°C) during synthesis or purification can racemize the product. Use low-temperature reflux (e.g., 40°C) .

- Catalytic Traces : Metal impurities (e.g., Fe³⁺) accelerate racemization. Pre-treat solvents with chelating agents .

Validation : Compare specific rotation ([α]D) with literature values. A deviation >5% indicates racemization .

Q. How can this compound be optimized for grafting onto polymers, and what metrics evaluate success?

Answer :

- Grafting Strategies :

- Radical Initiation : Use AIBN to generate macroradicals on polymer backbones (e.g., cellulose), followed by bromide transfer from this compound to create initiation sites .

- Acylation : React with hydroxyl-rich polymers (e.g., chitosan) in DMF, using DMAP as a catalyst to improve coupling efficiency .

- Evaluation Metrics :

Q. How to resolve contradictions in literature-reported reaction conditions for this compound applications?

Answer : Case Study : reports a 3-hour acylation at 0°C, while uses 160-hour reflux at 60°C.

- Root Cause Analysis :

- Experimental Design :

- DoE Approach : Vary temperature, time, and catalyst loading to map optimal conditions.

- In Situ Monitoring : Use IR spectroscopy to track carbonyl disappearance and adjust parameters dynamically .

Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 75% to yield variance) .

Properties

CAS No. |

52152-04-2 |

|---|---|

Molecular Formula |

C3H4BrClO |

Molecular Weight |

171.42 g/mol |

IUPAC Name |

(2R)-2-bromopropanoyl chloride |

InChI |

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1 |

InChI Key |

OZGMODDEIHYPRY-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)Cl)Br |

Canonical SMILES |

CC(C(=O)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.